Ethyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}-2-phenylacetate
Description
Properties
Molecular Formula |
C28H26O8 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]-2-phenylacetate |
InChI |
InChI=1S/C28H26O8/c1-5-34-28(30)27(17-9-7-6-8-10-17)35-19-11-12-20-22(15-19)36-25(26(20)29)14-18-13-23(32-3)24(33-4)16-21(18)31-2/h6-16,27H,5H2,1-4H3/b25-14- |
InChI Key |
DJQQETVRUSETAC-QFEZKATASA-N |
Isomeric SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)OC)/O3 |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4OC)OC)OC)O3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[3,4-b]Furan Core
The benzo[3,4-b]furan scaffold is typically synthesized via cyclocondensation of 1,3-dicarbonyl precursors (e.g., 2-hydroxy-3-oxo-2,3-dihydrobenzo[3,4-b]furan) with aldehydes. For example, WO2007121484A2 describes the use of hydroxylamine hydrochloride to facilitate cyclization under reflux in ethanol.
Knoevenagel Condensation for Methylene Bridge
The 2-[(2,4,5-trimethoxyphenyl)methylene] group is introduced via Knoevenagel condensation between the furan-3-one intermediate and 2,4,5-trimethoxybenzaldehyde. A study in ACS Omega (10.1021/acsomega.2c03787) highlights the use of meglumine as a green catalyst in aqueous ethanol, achieving yields >85%.
Etherification and Esterification
The 6-yloxy and ethyl 2-phenylacetate groups are introduced through nucleophilic substitution or Mitsunobu reactions. CN102822172A reports using potassium carbonate in DMF to facilitate ether formation at 100°C.
Detailed Preparation Methods
Method 1: Cyclocondensation-Knoevenagel-Esterification Sequence
Step 1: Synthesis of 3-Oxobenzo[3,4-b]furan
-
Reactants : 2-Hydroxy-1,3-diketone (5.0 mmol), hydroxylamine hydrochloride (5.5 mmol)
-
Conditions : Reflux in ethanol (12 h), catalytic acetic acid.
Step 2: Knoevenagel Condensation
-
Reactants : 3-Oxobenzo[3,4-b]furan (1.0 eq), 2,4,5-trimethoxybenzaldehyde (1.1 eq)
-
Catalyst : Meglumine (10 mol%)
-
Solvent : Ethanol/water (1:1 v/v), room temperature (10 min).
Step 3: Etherification and Esterification
Table 1: Reaction Conditions and Yields for Method 1
| Step | Reactants | Catalyst/Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Hydroxy-1,3-diketone | Ethanol, AcOH | Reflux, 12 h | 78–82 |
| 2 | 2,4,5-Trimethoxybenzaldehyde | Meglumine, EtOH/H₂O | RT, 10 min | 85–89 |
| 3 | Ethyl 2-bromo-2-phenylacetate | K₂CO₃, DMF | 100°C, 6 h | 70–75 |
Method 2: One-Pot Tandem Approach
A streamlined protocol from PMC8271819 combines cyclocondensation and Knoevenagel steps in a single pot:
Advantages:
-
Reduced purification steps.
-
Compatible with moisture-sensitive intermediates.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Side Reactions and Mitigation
-
Oxidation of Methylene Bridge : Use of inert atmosphere (N₂/Ar) prevents undesired oxidation.
-
Ester Hydrolysis : Anhydrous DMF minimizes hydrolysis during etherification.
Characterization and Quality Control
-
NMR : ¹H NMR (CDCl₃) shows characteristic peaks at δ 7.8 ppm (methylene proton) and δ 4.2 ppm (ethoxy group).
-
HPLC Purity : >98% achieved via recrystallization from ethyl acetate/hexane.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}-2-phenylacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential bioactivity, making it a candidate for biological assays.
Medicine: Its structural features may allow it to interact with biological targets, making it a potential lead compound for drug development.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}-2-phenylacetate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit specific enzymes by binding to their active sites.
Interaction with Receptors: It could act as an agonist or antagonist at certain receptors.
Modulation of Pathways: The compound might influence signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed comparison with three relevant compounds from the provided evidence:
Ethyl 2-[2-(2-furylmethylene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate ()
- Core Structure : Shared benzo[3,4-b]furan scaffold with a 3-oxo group.
- Substituents :
- Position 2 : 2-Furylmethylene group (vs. 2,4,5-trimethoxyphenylmethylene in the target compound).
- Position 6 : Ethyl acetoxy group (vs. ethyl 2-phenylacetate).
- Key Differences :
- Implications : Structural variations suggest differences in binding affinity (e.g., to biological targets) and metabolic stability due to ester group complexity .
Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate ()
- Core Structure: Butanoate backbone (vs. benzofuran core in the target compound).
- Substituents :
- Position 2 : 3,4,5-Trimethoxybenzylidene group (vs. 2,4,5-trimethoxyphenylmethylene in the target compound).
- Key Differences: The butanoate core lacks aromaticity, reducing rigidity compared to the benzofuran system. The trimethoxy substitution pattern differs (3,4,5 vs. 2,4,5), altering electronic distribution and steric interactions.
- Research Findings : X-ray diffraction data () reveal a triclinic crystal system with intermolecular C–H···O interactions, suggesting distinct packing behavior compared to benzofuran derivatives .
6-ET-4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL (4-BROMOPHENOXY)ACETATE ()
- Core Structure : Chromen (benzopyran) ring (vs. benzofuran).
- Substituents: Position 7: 4-Bromophenoxy acetate ester (vs. ethyl 2-phenylacetate). Position 2: Trifluoromethyl group (vs. trimethoxyphenylmethylene).
- Key Differences: The chromen core introduces oxygen heteroatoms in a six-membered ring, differing from the fused five-membered benzofuran system. Bromophenoxy and trifluoromethyl groups enhance electronegativity and hydrophobicity compared to the target compound’s substituents.
- Implications : Structural distinctions likely result in divergent solubility profiles and biological target selectivity .
Table 1: Comparative Analysis of Key Features
Research Implications and Limitations
- Steric Considerations: The phenylacetate ester introduces greater steric hindrance than simpler esters (e.g., acetoxy or butanoate), which may influence enzymatic hydrolysis rates .
- Data Gaps: Limited experimental data (e.g., solubility, bioactivity) for the target compound necessitate further studies to validate theoretical comparisons.
Biological Activity
Ethyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}-2-phenylacetate is a complex organic compound notable for its unique structural features, including multiple methoxy groups and a benzo[3,4-b]furan moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound's structure suggests various chemical interactions that may contribute to its biological activity. The presence of methoxy groups is often associated with enhanced solubility and biological activity, particularly in compounds targeting specific biological pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Compounds structurally related to this compound have shown significant antimicrobial properties against various pathogens. For instance, similar derivatives have demonstrated activity against Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .
- Antitumor Activity : Some derivatives of this compound have been investigated for their antitumor effects. Studies have indicated that compounds with a similar core structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The presence of methoxy groups in related compounds has been linked to anti-inflammatory activity. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The synthesis of this compound typically involves multi-step organic reactions that facilitate the formation of its complex structure. Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological systems.
Interaction Studies
Interaction studies are essential for determining how this compound engages with biological targets. These studies may include:
- Molecular Docking : This computational technique can predict the binding affinity and orientation of the compound within target proteins.
- In Vitro Assays : Laboratory tests can measure the compound's effectiveness against specific cell lines or microbial strains.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds is valuable:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-(1-hydroxyethyl)-benzoate | Hydroxyethyl group | Enhanced solubility |
| 5-Methoxyflavone | Flavonoid structure | Known for anti-inflammatory effects |
| Trimethoxybenzaldehyde | Three methoxy groups | Used in fragrance and flavoring |
This table highlights how variations in structure can influence biological activity and potential applications.
Case Studies and Research Findings
Numerous studies have explored the biological activities of related compounds. For instance:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of Ethyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}-2-phenylacetate?
- Methodological Answer : Multi-step synthesis involving Claisen-Schmidt condensation and nucleophilic substitution is commonly used. Critical parameters include:
- Reagent selection : Use anhydrous conditions for the benzylidene formation step to minimize side reactions.
- Temperature control : Maintain 60–70°C during furan ring closure to ensure cyclization without decomposition .
- Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) resolves intermediates, while recrystallization in ethanol enhances final product purity .
Q. How can structural characterization of this compound be validated experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy groups at 2,4,5-trimethoxyphenyl) and ester linkages .
- XRD : Single-crystal X-ray diffraction reveals molecular conformation, bond angles, and non-covalent interactions (e.g., π-π stacking in the benzo[3,4-b]furan core) .
- HRMS : Validate molecular formula (CHO) and isotopic distribution .
Advanced Research Questions
Q. What experimental designs are effective for analyzing bioactivity contradictions between in vitro and in vivo models?
- Methodological Answer : Address discrepancies through:
- Metabolic stability assays : Test liver microsome stability to identify rapid degradation pathways (e.g., ester hydrolysis) that reduce in vivo efficacy .
- Pharmacokinetic profiling : Measure bioavailability and tissue distribution using LC-MS/MS. Adjust formulations (e.g., nanoencapsulation) to enhance solubility .
- Target engagement assays : Use SPR or ITC to confirm binding affinity to proposed targets (e.g., tubulin or kinase enzymes) and correlate with cellular activity .
Q. How do substituent variations in structural analogs influence biological activity?
- Methodological Answer : Systematic SAR studies comparing analogs (see Table 1) reveal:
-
Electron-withdrawing groups (e.g., Cl in methyl 2-{3-oxo-2-[(4-chlorophenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate) enhance cytotoxicity but reduce solubility .
-
Methoxy positioning : 2,4,5- vs. 3,4,5-trimethoxy substitution alters steric hindrance and target binding (e.g., tubulin polymerization inhibition) .
Table 1 : Key Structural Analogs and Bioactivity Trends
Q. What computational approaches predict binding modes and selectivity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with β-tubulin’s colchicine-binding site, focusing on methoxy-phenyl and furan oxygen contacts .
- MD simulations : Run 100-ns trajectories to assess binding stability in aqueous vs. membrane environments .
- QSAR modeling : Corolate substituent electronegativity with IC values in cancer cell lines .
Q. How can degradation pathways under physiological conditions be mapped?
- Methodological Answer :
- Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative stress (HO). Monitor degradation via HPLC and identify products using LC-HRMS .
- Enzymatic assays : Incubate with esterases or cytochrome P450 isoforms to simulate metabolic breakdown .
Data Interpretation and Conflict Resolution
Q. How to resolve contradictions in reported IC values across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., MCF-7) and incubation times (72 hrs) to minimize variability .
- Control for solvent effects : DMSO concentration >0.1% may artificially inflate toxicity .
- Validate via orthogonal assays : Compare MTT results with apoptosis markers (e.g., caspase-3 activation) .
Q. What strategies validate hypothesized mechanisms of action?
- Methodological Answer :
- CRISPR knockouts : Silence proposed targets (e.g., EGFR or Bcl-2) in cell lines and assess resistance to the compound .
- Pull-down assays : Use biotinylated probes to isolate protein interactors for identification via mass spectrometry .
Experimental Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
